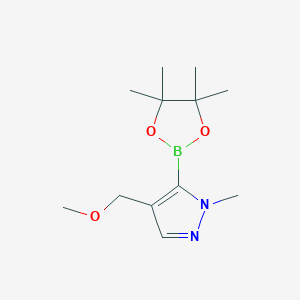

4-(methoxymethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

説明

4-(Methoxymethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a pyrazole-based boronic ester with a methoxymethyl substituent at position 4 and a methyl group at position 1 of the pyrazole ring. The boronate group at position 5 is a pinacol ester, a common protecting group for boronic acids in Suzuki-Miyaura cross-coupling reactions . This compound is synthesized via palladium-catalyzed cross-coupling reactions, as evidenced by analogous protocols using brominated precursors and boronate esters . Its molecular formula is C₁₃H₂₁BN₂O₃, with a molecular weight of 276.13 g/mol (calculated based on structural analogs in ).

The methoxymethyl group enhances solubility in polar solvents, making it advantageous for applications in medicinal chemistry and materials science.

特性

分子式 |

C12H21BN2O3 |

|---|---|

分子量 |

252.12 g/mol |

IUPAC名 |

4-(methoxymethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

InChI |

InChI=1S/C12H21BN2O3/c1-11(2)12(3,4)18-13(17-11)10-9(8-16-6)7-14-15(10)5/h7H,8H2,1-6H3 |

InChIキー |

QDBVVHGYJCMLKT-UHFFFAOYSA-N |

正規SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C)COC |

製品の起源 |

United States |

準備方法

Formation of the Pyrazole Ring

The pyrazole ring is commonly synthesized via cyclocondensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds. This approach is well-established and allows for diverse substitution patterns on the pyrazole ring.

- Typical reaction conditions involve acidic or basic media to facilitate ring closure.

- For example, ethyl acetoacetate reacts with hydrazine hydrate to form 1-methylpyrazole derivatives, which can be further functionalized.

Introduction of the Methoxymethyl Group

The methoxymethyl substituent at position 4 is introduced via nucleophilic substitution using methoxymethyl chloride (MOM-Cl) or related reagents.

- This reaction typically proceeds under basic conditions where the pyrazole nitrogen or carbon is deprotonated to act as a nucleophile.

- The methoxymethyl group enhances solubility and modulates electronic properties of the pyrazole ring.

Borylation: Installation of the Boronate Ester

The key step in the synthesis is the installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at position 5 of the pyrazole ring.

- This is achieved by palladium-catalyzed borylation using bis(pinacolato)diboron (B2pin2) as the boron source.

- The reaction often employs palladium catalysts such as Pd(dppf)Cl2·CH2Cl2 or Pd2(dba)3 with phosphine ligands like Xphos.

- Typical reaction conditions include heating at 50–100 °C in solvents such as 1,4-dioxane with bases like potassium phosphate or sodium carbonate under an inert atmosphere (nitrogen or argon).

Representative Experimental Data and Yields

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrazole ring formation | Hydrazine + 1,3-dicarbonyl compound, acidic/basic conditions | Variable | Established method, typically high yield |

| Methoxymethyl group introduction | Methoxymethyl chloride, base (e.g., NaH or K2CO3), polar aprotic solvent | Moderate | Requires careful control to avoid over-alkylation |

| Borylation | Bis(pinacolato)diboron, Pd catalyst (e.g., Pd2(dba)3 + Xphos), K3PO4 base, 1,4-dioxane/H2O, 100 °C, inert atmosphere | 28–59% | Yields vary with catalyst and substrate; purification by column chromatography necessary |

Industrial and Advanced Synthetic Considerations

- Industrial synthesis may utilize continuous flow reactors to improve reaction control, scalability, and reproducibility.

- Automated systems enable precise temperature and stoichiometric control, enhancing yield and purity.

- Optimization of catalyst loading, reaction time, and solvent choice is critical for maximizing efficiency.

Comparative Analysis of Preparation Routes

| Method Aspect | Traditional Batch Synthesis | Continuous Flow Synthesis (Industrial) |

|---|---|---|

| Reaction Control | Manual, batch-wise, prone to variability | Automated, precise control over temperature and mixing |

| Yield | Moderate to good (28–59%) | Potentially higher due to optimized conditions |

| Scalability | Limited by batch size | High scalability with continuous operation |

| Purification | Column chromatography, recrystallization | Integrated purification possible |

| Catalyst Usage | Pd catalysts with phosphine ligands (e.g., Xphos) | Same catalysts, but catalyst recovery and reuse possible |

Analytical Techniques for Characterization

- Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR): Confirms substitution pattern; methoxymethyl group shows characteristic signals (~3.3 ppm for OCH3).

- Infrared Spectroscopy (IR): Identifies functional groups; B–O stretches appear near 1350 cm⁻¹.

- Mass Spectrometry (High-Resolution MS): Confirms molecular weight and isotopic pattern of boron-containing species.

- X-ray Crystallography: Provides detailed structural information including stereochemistry and intramolecular interactions.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the pyrazole ring or the boronic ester group, resulting in the formation of corresponding alcohols or hydrocarbons.

Substitution: The methoxymethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic conditions.

Major Products

Oxidation: Aldehydes, carboxylic acids

Reduction: Alcohols, hydrocarbons

Substitution: Various substituted pyrazole derivatives

科学的研究の応用

4-(methoxymethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

Biology: The compound can be used as a probe to study enzyme mechanisms and interactions due to its boronic ester group.

Industry: The compound can be used in the production of advanced materials, such as polymers and catalysts.

作用機序

The mechanism of action of 4-(methoxymethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is largely dependent on its boronic ester group. Boronic esters can form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical and biological processes. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall reactivity and binding properties.

類似化合物との比較

Substituent Position and Electronic Effects

Key structural analogs differ in substituent positions and electronic properties, which influence reactivity and applications:

Notes:

- Bpin : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane.

- Electronic Effects: The methoxymethyl group (title compound) is electron-donating, increasing electron density at the boronate site, which may accelerate cross-coupling reactions.

- Lipophilicity : Phenyl-substituted analogs (e.g., CAS 1238702-58-3) exhibit higher lipophilicity, favoring membrane permeability in drug candidates .

Reactivity in Cross-Coupling Reactions

The title compound’s reactivity in Suzuki-Miyaura couplings is comparable to other pyrazole boronates but modulated by substituents:

生物活性

4-(Methoxymethyl)-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a pyrazole ring and a boron-containing dioxaborolane moiety, which contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H21BN2O3

- Molecular Weight : 252.12 g/mol

- CAS Number : 1430057-85-4

Structural Features

The compound features:

- A pyrazole ring , which is known for its diverse biological activities.

- A methoxymethyl group , enhancing solubility and bioavailability.

- A dioxaborolane moiety , which may play a role in its reactivity and interaction with biological targets.

The specific mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest several potential pathways:

- Inhibition of Key Enzymes : The compound has been shown to inhibit certain kinases involved in cell cycle regulation and DNA damage response pathways.

- Interaction with Cellular Targets : The presence of the boron atom in the dioxaborolane structure may facilitate interactions with nucleophilic sites in proteins or nucleic acids.

In Vitro Studies

Recent research has demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance:

These results indicate that the compound has promising anticancer properties.

In Vivo Studies

In animal models, the compound has shown favorable pharmacokinetic profiles with acceptable toxicity levels:

| Parameter | Value | Reference |

|---|---|---|

| Oral Bioavailability | 31.8% | |

| Clearance (mL/h/kg) | 82.7 ± 1.97 | |

| Maximum Tolerated Dose (mg/kg) | 2000 |

These findings suggest that the compound could be developed as a therapeutic agent.

Case Study 1: Anticancer Activity

In a study published in Cancer Research, researchers explored the efficacy of the compound against drug-resistant cancer cell lines. The results indicated that it could overcome resistance mechanisms typically seen in chemotherapy-resistant tumors.

Case Study 2: Synergistic Effects

Another investigation focused on the synergistic effects of this compound when combined with traditional chemotherapeutics like cisplatin. The combination therapy resulted in enhanced apoptosis in cancer cells compared to monotherapy.

Q & A

Q. Stability Protocols :

- Storage : Under nitrogen at –20°C to prevent hydrolysis/oxidation .

- In Situ Monitoring : Use ¹¹B NMR or HPLC to detect boronate degradation during reactions .

Advanced Stability Studies : Accelerated aging tests under varying pH/temperature to model degradation pathways.

How can computational modeling predict the compound’s reactivity or biological activity?

Q. Methodological Approaches :

- DFT Calculations : Analyze electronic effects (e.g., boronate’s electron-withdrawing nature) on pyrazole ring reactivity .

- Molecular Docking : Screen against biological targets (e.g., fungal 14α-demethylase) using AutoDock or Schrödinger Suite .

Validation : Correlate docking scores with experimental IC50 values from enzyme inhibition assays.

What experimental designs are recommended for evaluating biological activity in antifungal or anti-inflammatory assays?

Q. Assay Design :

- In Vitro Testing : MIC assays against Candida spp. or Aspergillus spp., using fluconazole as a positive control .

- Enzyme Inhibition : Measure 14α-demethylase activity via LC-MS detection of lanosterol metabolites .

Statistical Rigor : Randomized block designs with replicates (e.g., 4 replicates per treatment) to ensure reproducibility .

How can regioselectivity be controlled during further functionalization of the pyrazole ring?

Q. Regioselective Strategies :

- Protecting Groups : Use THP or methoxymethyl groups to direct electrophilic substitution to specific positions .

- Metalation : Lithiation at C-3 or C-5 positions using LDA, followed by quenching with electrophiles .

What challenges arise during isolation of the compound, and how are they addressed?

Q. Purification Challenges :

- Boronate Hydrolysis : Avoid aqueous workups; use anhydrous Na2SO4 for drying .

- Column Chromatography : Optimize solvent polarity (e.g., hexane/ethyl acetate gradients) to separate boronate esters from byproducts .

What mechanistic studies elucidate the role of the boronate group in catalytic cycles?

Q. Advanced Mechanistic Probes :

- Kinetic Isotope Effects : Compare reaction rates with ¹⁰B vs. ¹¹B isotopes to study transmetallation steps.

- In Situ IR Spectroscopy : Monitor Pd-B intermediate formation during Suzuki couplings .

How are structure-activity relationship (SAR) studies designed using analogs of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。